(S)-2-(4-Fluorophenyl)-3-(2-methylpyrrolidin-1-yl)quinoxaline-6-carboxylic acid
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Overview
Description
(S)-2-(4-Fluorophenyl)-3-(2-methylpyrrolidin-1-yl)quinoxaline-6-carboxylic acid is a complex organic compound that belongs to the class of quinoxaline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-Fluorophenyl)-3-(2-methylpyrrolidin-1-yl)quinoxaline-6-carboxylic acid typically involves multi-step organic reactions. The process may start with the preparation of the quinoxaline core, followed by the introduction of the fluorophenyl group and the pyrrolidinyl moiety. Common reagents used in these reactions include fluorobenzene, pyrrolidine, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(4-Fluorophenyl)-3-(2-methylpyrrolidin-1-yl)quinoxaline-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
Chemistry
In chemistry, (S)-2-(4-Fluorophenyl)-3-(2-methylpyrrolidin-1-yl)quinoxaline-6-carboxylic acid is studied for its unique structural properties and reactivity. It serves as a building block for synthesizing more complex molecules.
Biology
Biologically, quinoxaline derivatives are known for their antimicrobial, antiviral, and anticancer activities. This compound may be investigated for its potential to inhibit specific biological pathways.
Medicine
In medicinal chemistry, the compound could be explored for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
Industrially, such compounds may be used in the development of new materials, including polymers and coatings, due to their chemical stability and functional properties.
Mechanism of Action
The mechanism of action of (S)-2-(4-Fluorophenyl)-3-(2-methylpyrrolidin-1-yl)quinoxaline-6-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, or other cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinoxaline: Lacks the fluorophenyl and pyrrolidinyl groups.
3-(2-Methylpyrrolidin-1-yl)quinoxaline: Lacks the fluorophenyl group.
4-Fluorophenylquinoxaline: Lacks the pyrrolidinyl group.
Uniqueness
(S)-2-(4-Fluorophenyl)-3-(2-methylpyrrolidin-1-yl)quinoxaline-6-carboxylic acid is unique due to the presence of both the fluorophenyl and pyrrolidinyl groups, which may confer distinct biological and chemical properties compared to its analogs.
Properties
Molecular Formula |
C20H18FN3O2 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-3-[(2S)-2-methylpyrrolidin-1-yl]quinoxaline-6-carboxylic acid |
InChI |
InChI=1S/C20H18FN3O2/c1-12-3-2-10-24(12)19-18(13-4-7-15(21)8-5-13)22-16-9-6-14(20(25)26)11-17(16)23-19/h4-9,11-12H,2-3,10H2,1H3,(H,25,26)/t12-/m0/s1 |
InChI Key |
DZRUCRKWBXDZRX-LBPRGKRZSA-N |
Isomeric SMILES |
C[C@H]1CCCN1C2=NC3=C(C=CC(=C3)C(=O)O)N=C2C4=CC=C(C=C4)F |
Canonical SMILES |
CC1CCCN1C2=NC3=C(C=CC(=C3)C(=O)O)N=C2C4=CC=C(C=C4)F |
Origin of Product |
United States |
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